2-氟-5-硝基联苯

描述

“2-Fluoro-5-nitro-biphenyl” is a synthetic organic compound . It is used in various fields of research and industry.

Synthesis Analysis

The synthesis of “2-Fluoro-5-nitro-biphenyl” and similar compounds has been achieved through the Suzuki–Miyaura coupling . This process involves the cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .

Molecular Structure Analysis

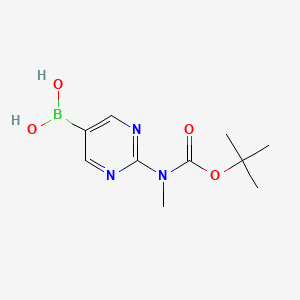

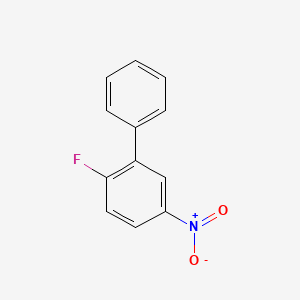

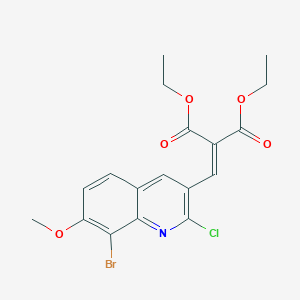

The molecular structure of “2-Fluoro-5-nitro-biphenyl” is represented by the linear formula C12H8FNO2 .

Chemical Reactions Analysis

Biphenyl compounds, including “2-Fluoro-5-nitro-biphenyl”, undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-nitro-biphenyl” include a molecular weight of 217.2 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.

科学研究应用

热激活顺磁体

研究人员合成了包括 2',5'-二甲基-、2'-氟-5'-甲基-和 5'-氟-2'-甲基-联苯-3,5-二基双(叔丁基硝代)在内的衍生物,以研究其磁性。这些化合物在低于和接近室温的温度下表现出抗磁性,在加热后明显转变为顺磁性固相,表明它们在材料科学中用于温度敏感磁性应用的潜在应用 (Yoshitake, Kudo, & Ishida, 2016).

氟化硝基化合物的亨利反应

涉及氟化硝基化合物(包括 2-氟-5-硝基联苯)的亨利反应已被探索用于合成 β-氟-β-硝基醇。该反应展示了该化合物在有机合成中的效用,特别是在创建具有氟化季碳中心的分子方面,这对于药物和农用化学品开发具有重要意义 (Hu, Huang, & Guo, 2012).

振动光谱和从头计算

已经对与 2-氟-5-硝基联苯相关的化合物 5-硝基-2-(对氟苯基)苯并恶唑进行了振动光谱研究和从头计算。这些研究有助于理解振动频率和分配,提供对分子结构和动力学的见解,这对于设计具有所需光学和电子特性的材料至关重要 (Mary et al., 2008).

光物理性质

由 2-氟-5-硝基联苯衍生或与之相关的化合物的合成和光物理性质的研究表明,这些材料可以用作潜在的“推挽”荧光团。它们独特的光学性质表明在开发用于生物成像和传感器的新的荧光探针方面有应用,突出了该化合物在光物理研究和应用中的相关性 (Kopchuk et al., 2020).

嘧啶衍生物的合成

5-氟-N4-(3-(4-取代苄氨基)苯基)-N2-(4-吗啉苯基)嘧啶-2,4-二胺衍生物的合成证明了 2-氟-5-硝基联苯在药物化学中的效用。这些衍生物显示出显着的杀幼虫活性,突出了氟化硝基化合物在开发新农药或药物中的潜力 (Gorle et al., 2016).

作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is reported that 2-fluoro-5-nitrobenzoic acid, a compound with a similar structure, reacts with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile, to afford the ugi product . This suggests that 2-Fluoro-5-nitro-biphenyl may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often used in the synthesis of biphenyl compounds . This suggests that 2-Fluoro-5-nitro-biphenyl might affect similar biochemical pathways.

Result of Action

It’s known that many bioactive aromatic compounds, including those with similar structures, possess various biological activities . This suggests that 2-Fluoro-5-nitro-biphenyl may have similar effects.

Action Environment

It’s known that environmental conditions can significantly impact the effectiveness of many chemical compounds .

安全和危害

属性

IUPAC Name |

1-fluoro-4-nitro-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGDHUAUKNHHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester](/img/structure/B3183790.png)